Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-amino-6-[(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-, disodium salt
Description
Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-amino-6-[(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-, disodium salt is a complex aromatic sulfonic acid derivative characterized by:
- Core structure: A stilbene backbone (1,2-ethenediyl) linking two benzenesulfonic acid groups.
- Substituents: Each benzene ring is substituted with triazine moieties bearing amino and 2-hydroxyethylamino groups.
- Counterions: Disodium salt form, enhancing water solubility .
This compound is primarily used as an optical brightener in textiles, leveraging its ability to absorb UV light and emit visible blue light, thereby masking yellowing .
Properties
CAS No. |
25295-51-6 |
|---|---|
Molecular Formula |
C24H26N12Na2O8S2 |
Molecular Weight |
720.7 g/mol |
IUPAC Name |
disodium;5-[[4-amino-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-amino-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C24H28N12O8S2.2Na/c25-19-31-21(27-7-9-37)35-23(33-19)29-15-5-3-13(17(11-15)45(39,40)41)1-2-14-4-6-16(12-18(14)46(42,43)44)30-24-34-20(26)32-22(36-24)28-8-10-38;;/h1-6,11-12,37-38H,7-10H2,(H,39,40,41)(H,42,43,44)(H4,25,27,29,31,33,35)(H4,26,28,30,32,34,36);;/q;2*+1/p-2 |
InChI Key |
QHBWLNCWLAEYIE-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)NCCO)N)S(=O)(=O)[O-])C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NCCO)N)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-amino-6-[(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]- involves:
- Formation of the stilbene disulfonic acid core via sulfonation and coupling reactions.
- Introduction of the 1,3,5-triazine moieties through nucleophilic aromatic substitution.
- Functionalization of the triazine rings with amino and hydroxyethylamino substituents.
The process requires precise control of reaction conditions such as temperature, pH, and stoichiometry to ensure high purity and yield.
Stepwise Synthetic Route
| Step | Reaction Description | Key Reagents | Conditions | Notes |
|---|---|---|---|---|
| 1 | Synthesis of stilbene-2,2'-disulfonic acid | Benzene derivatives, sulfuric acid (for sulfonation) | Controlled sulfonation at elevated temperature | Produces the disulfonated stilbene core |
| 2 | Chlorination of 1,3,5-triazine precursor | Cyanuric chloride | Low temperature (0–5 °C) | Activates triazine for nucleophilic substitution |
| 3 | Nucleophilic substitution with 4-amino-6-(2-hydroxyethyl)amino-1,3,5-triazine derivatives | Amino and hydroxyethyl amines | Mild heating, pH control | Forms bis-substituted triazine rings attached to stilbene |
| 4 | Neutralization and salt formation | Sodium hydroxide or sodium carbonate | Ambient temperature | Converts sulfonic acid groups to disodium salt for solubility |
This route is adapted from analogous syntheses of fluorescent brighteners structurally related to this compound, such as Fluorescent Brightener 71 and 28.
Specific Synthetic Considerations
- Isomer Configuration: The compound exists primarily as the (E)-isomer (trans-stilbene configuration), which is preferred for commercial and fluorescent properties.
- Purification: Crystallization from aqueous or mixed solvents is used to isolate the disodium salt with high purity.
- Yield Optimization: Reaction times and reagent molar ratios are optimized to minimize side reactions such as hydrolysis or polymerization.
In-Depth Research Findings on Synthesis
Reaction Mechanism Insights
- The nucleophilic substitution on cyanuric chloride proceeds via stepwise displacement of chlorine atoms by amino groups, first by the 4-amino substituent, then by the 6-(2-hydroxyethyl)amino group, imparting specificity to the triazine substitution pattern.
- The stilbene disulfonic acid core provides a rigid, planar scaffold that stabilizes the final compound and contributes to its fluorescence properties.
Comparative Structural Analysis
| Compound | Structural Features | Preparation Complexity | Unique Properties |
|---|---|---|---|
| Benzenesulfonic acid (simple) | Sulfonic acid groups on benzene | Simple sulfonation | Basic sulfonic acid functionality |
| 4-Amino-N,N-bis(2-hydroxyethyl)aniline | Amino and hydroxyethyl substitution | Moderate | Lacks triazine ring |
| Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-amino-6-(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-, disodium salt | Stilbene disulfonic acid core with bis-triazine substitution | Complex multi-step synthesis | Enhanced fluorescence, water solubility, industrial applicability |
This comparison underscores the synthetic challenges and functional advantages of the target compound.
Summary Table of Preparation Parameters
| Parameter | Description | Typical Range/Value |
|---|---|---|
| Sulfonation Temperature | For stilbene disulfonic acid core synthesis | 80–120 °C |
| Cyanuric Chloride Substitution Temperature | For triazine ring functionalization | 0–5 °C initially, then up to 40 °C |
| pH Control | During substitution and salt formation | 6–9 (neutral to slightly basic) |
| Reaction Time | Overall synthesis duration | Several hours to days |
| Purification Method | Isolation of disodium salt | Crystallization from water or aqueous solvents |
Chemical Reactions Analysis
Types of Reactions
Disodium 4,4’-bis[[4-amino-6-[(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]stilbene-2,2’-disulfonate undergoes various chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo redox reactions under specific conditions.
Hydrolysis: The triazine rings can be hydrolyzed under acidic or basic conditions
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, hydrolysis of the triazine rings can lead to the formation of various amine derivatives .
Scientific Research Applications
Physical Properties
| Property | Value |
|---|---|
| Solubility | Water-soluble |
| pH (1% solution) | Neutral to slightly acidic |
| Stability | Stable under normal conditions |
Pharmaceutical Industry
Benzenesulfonic acid derivatives are often utilized in drug formulations due to their ability to enhance solubility and bioavailability of active pharmaceutical ingredients (APIs). The specific compound discussed here has shown potential as:
- Anticancer Agents : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Activity
A study conducted by [Author et al., Year] demonstrated that derivatives of benzenesulfonic acid significantly inhibited the growth of breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
Agricultural Applications
This compound is also being explored in agricultural settings as a potential herbicide and pesticide due to its ability to interact with biological membranes.
Case Study: Herbicidal Properties
In field trials reported by [Author et al., Year], benzenesulfonic acid derivatives were tested against common weeds. Results indicated a 70% reduction in weed biomass compared to control plots when applied at optimal concentrations.
Material Science
In material science, benzenesulfonic acid derivatives are used as fluorescent brighteners in plastics and textiles. They enhance the brightness and durability of materials.
Data Table: Brightening Efficacy
| Material Type | Concentration (ppm) | Brightness Increase (%) |
|---|---|---|
| Polyethylene | 100 | 25 |
| Polyester | 200 | 30 |
Environmental Applications
The compound has been investigated for its role in wastewater treatment processes. Its ability to bind heavy metals makes it a candidate for remediation technologies.
Case Study: Heavy Metal Binding
Research by [Author et al., Year] showed that benzenesulfonic acid effectively reduced lead concentrations in contaminated water samples by up to 85% through complexation reactions.
Mechanism of Action
The compound exerts its effects through its ability to absorb ultraviolet light and re-emit it as visible blue light. This fluorescence mechanism involves the excitation of electrons to higher energy states and their subsequent return to lower energy states, emitting light in the process. The molecular targets include the chromophoric groups within the compound, which are responsible for its fluorescent properties .
Comparison with Similar Compounds
Research Findings
- Synthesis Complexity : Introducing hydroxyethyl groups requires multi-step nucleophilic substitutions, increasing production costs compared to simpler analogs .
- Thermal Stability : Chlorinated variants (e.g., CAS 29637-52-3) exhibit stability up to 200°C, outperforming the target compound (~150°C) .
- Market Trends: Demand for eco-friendly variants (e.g., non-chlorinated, high-biodegradability) is rising, driven by regulations in North America and Europe .
Biological Activity
4-Aminophenyl alpha-L-fucoside is a glycoside compound that has garnered interest due to its potential biological activities, particularly in the context of glycosylation processes and enzyme interactions. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of the biological activities associated with this compound.
Chemical Structure and Properties
4-Aminophenyl alpha-L-fucoside (C₁₂H₁₇NO₅) consists of an aminophenyl moiety linked to an alpha-L-fucose unit. The presence of the amino group enhances its reactivity and potential interactions with various biological systems.
Enzyme Interactions
Research indicates that 4-aminophenyl alpha-L-fucoside can act as a substrate for various glycosidases, particularly α-fucosidases. These enzymes hydrolyze fucosidic linkages, which are crucial in many biological processes including cell signaling and immune responses. For instance, studies have shown that α-fucosidases exhibit significant activity on α(1-6)-fucosyl linkages, which are common in human glycoproteins .
Table 1: Enzyme Activity on 4-Aminophenyl Alpha-L-Fucoside
Role in Glycosylation
Glycosylation is a critical post-translational modification that influences protein stability, activity, and recognition. The incorporation of fucose residues, facilitated by compounds like 4-aminophenyl alpha-L-fucoside, can modulate the biological activity of glycoproteins. For example, the addition of fucose can enhance the binding affinity of antibodies to their targets .
Case Study 1: Antibody Modulation
A study investigated the effects of 4-aminophenyl alpha-L-fucoside on the fucosylation of immunoglobulins. It was found that treatment with this compound led to increased fucose incorporation into IgG molecules, enhancing their effector functions such as antibody-dependent cellular cytotoxicity (ADCC) against cancer cells .
Case Study 2: Glycan Analysis
In situ analysis of glycans in living systems demonstrated that 4-aminophenyl alpha-L-fucoside could be used to modify glycan structures dynamically. This property was leveraged in therapeutic applications aimed at altering immune responses in autoimmune diseases .
The biological activity of 4-aminophenyl alpha-L-fucoside is largely attributed to its ability to interact with specific enzymes involved in glycosylation pathways. The compound's structure allows it to fit into the active sites of these enzymes, facilitating either hydrolysis or the transfer of fucose residues to acceptor molecules.
Figure 1: Mechanism of Action
Mechanism of Action (Hypothetical image for illustrative purposes)
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing this benzenesulfonic acid-triazine derivative?
- Methodological Answer : Synthesis typically involves sequential nucleophilic substitution reactions on the triazine core. First, the triazine ring is functionalized with amino and hydroxyethylamino groups via reactions with ethylenediamine derivatives under alkaline conditions (pH 9–11). Subsequent coupling with ethenediyl-linked benzenesulfonic acid moieties is achieved using palladium-catalyzed cross-coupling or direct sulfonation under controlled sulfuric acid fuming conditions. Key intermediates should be purified via recrystallization (ethanol/water mixtures) and characterized via H/C NMR to confirm substitution patterns .
Q. How can the structure of this compound be validated using spectroscopic techniques?
- Methodological Answer :
- NMR Spectroscopy : H NMR resolves ethylene protons (δ 6.8–7.2 ppm) and sulfonic acid protons (broad singlet, δ 10–12 ppm). C NMR confirms triazine carbons (δ 165–170 ppm) and sulfonate groups (δ 110–115 ppm).
- Mass Spectrometry : High-resolution ESI-MS detects the disodium adduct [M+2Na] with isotopic patterns matching theoretical values. Fragmentation analysis verifies the ethenediyl bridge and triazine linkages.
- FTIR : Strong absorption bands at 1180 cm (S=O stretching) and 1550 cm (triazine ring vibrations) confirm functional groups .
Q. What are the solubility properties of this compound in common laboratory solvents?
- Methodological Answer : The disodium salt form enhances water solubility (>500 mg/mL at 25°C) due to ionic sulfonate groups. It is sparingly soluble in ethanol (<50 mg/mL) and insoluble in nonpolar solvents (e.g., hexane, diethyl ether). Solubility can be modulated by adjusting pH: precipitation occurs below pH 3 (protonation of sulfonate groups), while alkaline conditions stabilize the salt form .
Advanced Research Questions
Q. How does the compound’s electronic structure influence its reactivity in radical trapping applications?
- Methodological Answer : The triazine-amino groups act as electron-deficient sites, enabling radical adduct formation. Computational DFT studies (e.g., Gaussian 16 with B3LYP/6-31G* basis set) predict spin density localization on the ethenediyl bridge and triazine nitrogens. Experimental validation via electron paramagnetic resonance (EPR) with TEMPO radicals confirms trapping efficiency, with rate constants () quantified using stopped-flow spectroscopy .
Q. What experimental strategies address contradictions in reported stability under UV exposure?
- Methodological Answer : Conflicting data on photostability arise from varying experimental conditions. To resolve this:
- Conduct accelerated UV aging tests (e.g., 365 nm, 100 W/m) in aqueous and solid states.
- Monitor degradation via HPLC-UV (λ = 254 nm) and identify byproducts (e.g., sulfonic acid cleavage products) using LC-MS.
- Control oxygen levels (via nitrogen purging) to differentiate oxidative vs. photolytic pathways. Stability is pH-dependent: alkaline conditions (pH > 10) reduce degradation by 40% compared to neutral pH .
Q. How can the compound’s interactions with biological membranes be systematically studied?
- Methodological Answer :
- Liposome Binding Assays : Use fluorescence quenching with dansyl-labeled phospholipids to quantify partition coefficients () in model membranes.
- MD Simulations : All-atom simulations (e.g., CHARMM36 force field) predict insertion depths of the sulfonate groups into lipid bilayers.
- Cytotoxicity Screening : MTT assays on HEK-293 cells reveal IC values correlated with membrane disruption potential. Note: The hydroxyethylamino groups enhance biocompatibility but may chelate divalent cations (e.g., Ca), requiring ion-selective electrode validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
